molecular formula C11H6BrN3O B13969297 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile

Cat. No.: B13969297
M. Wt: 276.09 g/mol
InChI Key: NTDYMJSTVVZFFO-UHFFFAOYSA-N
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Description

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile is a chemical compound with the molecular formula C11H6BrN3O It is a derivative of nicotinonitrile, featuring a brominated pyridinyl group attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile typically involves the reaction of 2-bromo-3-hydroxypyridine with nicotinonitrile under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond between the pyridinyl group and the nicotinonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or thiourea can be used in the presence of a base like sodium hydroxide (NaOH).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are employed.

Major Products Formed

    Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.

    Oxidation and Reduction: Products vary depending on the specific reaction, such as oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl or heteroaryl compounds are typically formed.

Scientific Research Applications

2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated pyridinyl group can enhance binding affinity to target proteins, while the nicotinonitrile moiety can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-pyridin-3-yloxy)-benzothiazole
  • 2-(2-Bromo-pyridin-3-yloxy)-pyrimidine

Comparison and Uniqueness

Compared to similar compounds, 2-(2-Bromo-pyridin-3-yloxy)-nicotinonitrile offers unique properties due to the presence of the nicotinonitrile moiety. This moiety can enhance the compound’s solubility and reactivity, making it more versatile for various applications. Additionally, the specific arrangement of functional groups in this compound can lead to distinct biological activities and material properties.

Properties

Molecular Formula

C11H6BrN3O

Molecular Weight

276.09 g/mol

IUPAC Name

2-(2-bromopyridin-3-yl)oxypyridine-3-carbonitrile

InChI

InChI=1S/C11H6BrN3O/c12-10-9(4-2-5-14-10)16-11-8(7-13)3-1-6-15-11/h1-6H

InChI Key

NTDYMJSTVVZFFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(N=CC=C2)Br)C#N

Origin of Product

United States

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